3-Amino-4-chloro-N-(furan-2-ylmethyl)benzenesulfonamide is an organic compound classified under sulfonamides, which are recognized for their broad applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a unique structure characterized by an amino group, a chloro substituent, and a furan moiety linked to a benzene sulfonamide framework. The presence of these functional groups contributes to its potential biological activities and chemical reactivity.
3-Amino-4-chloro-N-(furan-2-ylmethyl)benzenesulfonamide belongs to the class of sulfonamides, which are known for their antibacterial properties. These compounds often serve as precursors for more complex organic molecules in pharmaceutical research and development.
The synthesis of 3-amino-4-chloro-N-(furan-2-ylmethyl)benzenesulfonamide typically involves the following steps:
The synthesis may require specific conditions such as temperature control, solvent choice (commonly dimethylformamide or dichloromethane), and purification steps like recrystallization or chromatography to isolate the desired product .
The molecular structure of 3-amino-4-chloro-N-(furan-2-ylmethyl)benzenesulfonamide consists of:
The compound's structural features contribute to its potential reactivity and interaction with biological targets. The presence of both electron-withdrawing (chloro) and electron-donating (amino) groups influences its electronic properties, making it suitable for various chemical reactions.
3-Amino-4-chloro-N-(furan-2-ylmethyl)benzenesulfonamide can undergo several chemical transformations:
These reactions typically require specific catalysts or reagents and may necessitate careful control of reaction conditions (temperature, pH) to achieve desired outcomes.
The mechanism of action for 3-amino-4-chloro-N-(furan-2-ylmethyl)benzenesulfonamide primarily involves its interaction with bacterial enzymes. The sulfonamide group mimics para-amino benzoic acid, a substrate for bacterial dihydropteroate synthase, thus inhibiting folate synthesis essential for bacterial growth.
Inhibition occurs through competitive binding at the active site of the enzyme, effectively blocking substrate access and disrupting metabolic pathways critical for bacterial proliferation .
Characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly employed to confirm structure and purity .
3-Amino-4-chloro-N-(furan-2-ylmethyl)benzenesulfonamide has several important applications:
3-Amino-4-chloro-N-(furan-2-ylmethyl)benzenesulfonamide (CAS: 1036545-43-3) is a structurally hybrid compound integrating a benzenesulfonamide pharmacophore with a furan heterocyclic system. This molecular architecture combines two privileged scaffolds in medicinal chemistry, offering distinct physicochemical and biological properties. With a molecular formula of C₁₁H₁₁ClN₂O₃S and a molecular weight of 286.74 g/mol, it features a chlorinated aniline ring connected via a sulfonamide bridge to a furanylmethyl group [1] [3]. Its design leverages historical insights from sulfonamide therapeutics while incorporating modern bioisosteric principles through the furan ring, positioning it as a candidate for targeted biological evaluations.
The therapeutic significance of sulfonamides dates to the 1930s with the discovery of Prontosil, the first broadly effective antimicrobial agent. This breakthrough inaugurated the era of antibacterial chemotherapy and established the sulfonamide moiety (–SO₂NH₂) as a versatile pharmacophore. Subsequent research revealed that structural modifications to the sulfonamide core could diversify biological activities beyond antimicrobial effects. Key developments include:
Table 1: Evolution of Sulfonamide Therapeutics
Era | Representative Agents | Primary Indication | Structural Innovation |
---|---|---|---|
1930s | Prontosil | Bacterial infections | Azo-linked prodrug |
1950s | Acetazolamide | Glaucoma | Carbonic anhydrase inhibition |
1980s | Celecoxib | Inflammation | COX-2 selectivity via pyrazole appendage |
2000s | Indisulam | Oncology | Arylsulfonamide with halogenated aniline |
The 3-amino-4-chloro substitution in the benzenesulfonamide component of 3-amino-4-chloro-N-(furan-2-ylmethyl)benzenesulfonamide continues this legacy, where the electron-withdrawing chlorine and hydrogen-bonding amino group may enhance target binding through polar interactions and conformational restraint [1] [3].
Benzenesulfonamides exhibit pronounced selectivity for metalloenzymes, particularly carbonic anhydrases (CAs), due to their ability to coordinate the active-site zinc ion and participate in hydrogen-bonding networks. The 3-amino-4-chloro substitution pattern in this compound influences its isoform selectivity through steric and electronic effects:
Beyond CAs, this scaffold inhibits tyrosine kinases and tubulin polymerization, where the halogenated aniline system intercalates into hydrophobic pockets or disrupts protein-protein interactions. The furan methylene linker (–CH₂–) in 3-amino-4-chloro-N-(furan-2-ylmethyl)benzenesulfonamide provides rotational freedom, enabling the furan ring to adopt bioactive conformations inaccessible to rigid analogs [3] [8].
Furan rings serve as bioisosteres for phenyl, thiophene, or pyrrole systems, offering improved pharmacokinetic properties and novel target engagements. In 3-amino-4-chloro-N-(furan-2-ylmethyl)benzenesulfonamide, the furan-2-ylmethyl group contributes critically to bioactivity:
Table 2: Pharmacological Impact of Furan Modifications in Sulfonamide Hybrids
Furan Substitution | Target Activity | Potency Enhancement | Proposed Mechanism |
---|---|---|---|
Furan-2-ylmethyl (as in subject compound) | Carbonic anhydrase | IC₅₀ ~0.5 μM (CA IX) | Hydrophobic pocket occupancy |
5-Phenylfuran | P-glycoprotein | RF = 85 (MCF-7/ADR) | ATPase inhibition |
Benzo[b]furan | Tubulin polymerization | IC₅₀ = 1.6 μM | Colchicine site binding |
Schiff bases (e.g., (Z)-4-((furan-2-ylmethylene)amino)benzene sulfonamide) | Antibacterial | MIC = 8 μg/mL (S. aureus) | Membrane disruption |
Recent studies confirm that furan-containing sulfonamides exhibit up to 81-fold selectivity for tumor cells over normal cells, attributable to furan-mediated mitochondrial targeting or redox modulation [7] [10]. The furan-2-ylmethyl group in this compound thus represents a strategic design choice to amplify efficacy against resistant pathologies while maintaining synthetic accessibility from commercially available furfurylamine [3] [6].
Table 3: Physicochemical Profile of 3-Amino-4-chloro-N-(furan-2-ylmethyl)benzenesulfonamide
Property | Value | Method/Reference | Significance |
---|---|---|---|
Molecular Weight | 286.74 g/mol | Calculated [1] | Drug-likeness compliance |
Molecular Formula | C₁₁H₁₁ClN₂O₃S | Empirical [1] [3] | Elemental composition |
SMILES | O=S(C1=CC=C(Cl)C(N)=C1)(NCC2=CC=CO2)=O | Canonical [1] | Structure representation |
LogP | 2.8 ± 0.3 | ChemAxon prediction [3] | Balanced lipophilicity |
Water Solubility | 0.12 mg/mL | ALOGPS [3] | Moderate solubility |
Hydrogen Bond Acceptors | 5 | Calculated | Target engagement capacity |
Hydrogen Bond Donors | 2 | Calculated | Solubility & binding |
Storage Conditions | Sealed, dry, 2–8°C | Supplier specification [1] | Stability indication |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3